molecular formula C19H14N4O2 B2710943 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 1171400-40-0

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

Cat. No.: B2710943
CAS No.: 1171400-40-0
M. Wt: 330.347
InChI Key: HFGLLJRWJOOFSU-UHFFFAOYSA-N
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Description

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a benzonitrile group and a 5-oxo-1-phenylpyrrolidine moiety. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The benzonitrile group enhances solubility and bioavailability, while the 5-oxo-pyrrolidine substituent may confer stereochemical specificity for biological targets.

Properties

IUPAC Name

4-[3-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c20-11-13-6-8-14(9-7-13)19-21-18(22-25-19)15-10-17(24)23(12-15)16-4-2-1-3-5-16/h1-9,15H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLLJRWJOOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of itaconic acid derivatives with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization of the resulting β-keto esters with amidines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Parallel solution-phase synthesis is one approach used to produce a library of related compounds, which can then be screened for biological activity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the oxadiazole or pyrrolidinone rings.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NS9283 (3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)

  • Structural Differences : Replaces the 5-oxo-1-phenylpyrrolidine group with a pyridinyl moiety.
  • Biological Activity: A potent positive allosteric modulator (PAM) of the (α4)3(β2)2 nAChR isoform.
  • Mechanistic Insight: Binds at the α4-β2 subunit interface, contrasting with NS206 (another PAM) that targets transmembrane domains .
  • Applications : Investigated for cognitive augmentation due to its selective modulation of nAChRs .

18F-AZD9272 (3-Fluoro-5-(3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

  • Structural Differences: Substitutes the pyrrolidinone group with a fluoropyridinyl ring and adds a fluorine atom to the benzonitrile.
  • Biological Activity : Acts as a metabotropic glutamate receptor 5 (mGluR5) radioligand for positron emission tomography (PET) imaging.
  • Synthesis : Radiolabeled via nucleophilic substitution in DMSO at 150°C, achieving high radiochemical yields (1.9–3.2 GBq) .
  • Key Advantage : Fluorine substitution improves blood-brain barrier penetration, a feature absent in the target compound .

3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (Antimicrobial Compound)

  • Structural Differences: Shares the oxadiazole-benzonitrile backbone but lacks the pyrrolidinone group.
  • Biological Activity: Exhibits broad-spectrum antimicrobial effects, including against Enterococcus faecalis (MIC = 1.5 μM) and Candida tropicalis (MIC = 100 μM). Notably, its activity is comparable to ampicillin but weaker than fluconazole against fungi .

3-[3-(5-Fluoro-2-Pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile

  • Structural Differences : Incorporates a propoxy group and fluoropyridinyl substituent.
  • Applications : Propoxy substitution likely enhances lipophilicity and bioavailability, suggesting structural tuning for pharmacokinetic optimization .

Biological Activity

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can be described by the following molecular formula:

PropertyValue
Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
CAS Number 894010-29-8

This compound features a pyrrolidine ring fused with an oxadiazole moiety, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit pathways associated with cancer cell proliferation by targeting the insulin-like growth factor 1 receptor (IGF1R), a critical player in tumor growth and survival. This mechanism suggests potential applications in oncology.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at micromolar concentrations.
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.

Other Biological Activities

In addition to its anticancer effects, derivatives of this compound have been explored for other therapeutic properties:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use as antibiotic agents .
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Recent research has provided insights into the biological activity of this compound through various case studies:

  • Study on Cancer Cell Lines : A study published in Molecules demonstrated that 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives effectively inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM .
  • Comparative Analysis : A comparative study highlighted that while traditional chemotherapeutics often lead to severe side effects, compounds like 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibited selective toxicity towards cancer cells with minimal impact on normal cells.

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